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Compound Name: D-Galacturonic acid hydrate

Cat. No.: B15588529 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
D-Galacturonic acid, a primary component of pectin, serves as a crucial substrate for various

enzymes involved in carbohydrate metabolism and biosynthesis. Understanding the kinetics of

these enzymes is paramount for applications ranging from biofuel production and food

processing to drug development, particularly in targeting microbial metabolic pathways. These

notes provide detailed protocols and kinetic data for key enzymes that utilize D-Galacturonic

acid and its derivatives.

Data Presentation: Enzyme Kinetic Parameters
The following tables summarize the kinetic parameters (Km and Vmax) of several enzymes that

utilize D-Galacturonic acid or its metabolic derivatives as a substrate. These values are

essential for designing enzyme assays, developing inhibitors, and engineering metabolic

pathways.

Table 1: Kinetic Parameters of Polygalacturonase (PG) with Polygalacturonic Acid (PGA)
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Enzyme Source Km Vmax

Penicillium rolfsii 0.1569 g/L 12,273 µmol/min/mg

Galactomyces candidum 1.49 mg/mL 73.53 µmol/min

Bacillus species (entrapped) 1.017 mg/mL (free) 23800 M/min (free)

Arabidopsis thaliana (PGLR) 14.57 mg/mL 30.8 nmol of GalA·min−1·µg−1

Arabidopsis thaliana (ADPG2) 3.0 mg/mL 11.0 nmol of GalA·min−1·µg−1

Table 2: Kinetic Parameters of Other Enzymes Utilizing D-Galacturonic Acid and its Derivatives

Enzyme Substrate
Enzyme
Source

Km Vmax

D-Galacturonic

acid

dehydrogenase

D-Galacturonic

acid

Agrobacterium

tumefaciens
0.5 mM 124 U/mg

D-Galacturonate

reductase

D-Galacturonic

acid
Euglena gracilis 3.79 ± 0.5 mM Not Specified

D-Galacturonate

reductase

D-Galacturonic

acid

Rhodosporidium

toruloides
~7 mM 553 nkat/mg

Fructuronate

reductase
D-Tagaturonate

Lactobacillus

suebicus
Not Specified

0.99 ± 0.01

µmol/min/mg

(NADH)

UDP-

Glucuronate

decarboxylase

UDP-Glucuronic

acid

Cryptococcus

neoformans
~0.7 mM 0.8 µmol/min/mg

UDP-

Glucuronate

decarboxylase

UDP-Glucuronic

acid

Barley (Hordeum

vulgare)
0.12 mM Not Specified
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Protocol 1: Polygalacturonase (PG) Activity Assay
This protocol details a common method for determining the activity of polygalacturonase by

measuring the release of reducing sugars from a polygalacturonic acid substrate.

Materials:

Polygalacturonic acid (PGA)

D-Galacturonic acid monohydrate (for standard curve)

50 mM Sodium Acetate Buffer (pH 5.0)

Dinitrosalicylic acid (DNS) reagent

Enzyme solution (appropriately diluted)

Spectrophotometer

Procedure:

Substrate Preparation: Prepare a 0.5% (w/v) solution of polygalacturonic acid in 50 mM

sodium acetate buffer (pH 5.0). Heat and stir the solution until the PGA is completely

dissolved. Cool to the assay temperature before use.[1][2]

Standard Curve Preparation: Prepare a series of D-Galacturonic acid standards ranging from

0 to 250 µg/mL in the acetate buffer.[3][4][5]

Enzyme Reaction:

Add 0.5 mL of the PGA substrate solution to a series of test tubes.

Pre-incubate the tubes at the desired assay temperature (e.g., 40°C) for 5 minutes.

Initiate the reaction by adding 0.5 mL of the diluted enzyme solution to each tube and mix.

Incubate the reaction for a specific time (e.g., 10 minutes).

For the blank, add the enzyme after the stopping reagent.
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Stopping the Reaction and Color Development:

Stop the reaction by adding 1.0 mL of DNS reagent to each tube.

Heat the tubes in a boiling water bath for 5-10 minutes to allow for color development.[6]

Cool the tubes to room temperature.

Measurement:

Measure the absorbance of the solutions at 540 nm using a spectrophotometer.

Determine the amount of reducing sugars released by comparing the absorbance to the

D-Galacturonic acid standard curve.

Calculation of Enzyme Activity: One unit (U) of polygalacturonase activity is typically defined as

the amount of enzyme that releases 1 µmole of reducing sugar (as D-Galacturonic acid

equivalents) per minute under the specified assay conditions.

Protocol 2: UDP-Glucuronate Decarboxylase Assay
This protocol outlines a method to measure the activity of UDP-glucuronate decarboxylase by

quantifying the formation of UDP-xylose.

Materials:

UDP-Glucuronic acid (UDP-GlcA)

NAD+

Tris-HCl buffer (40 mM, pH 7.4)

Enzyme solution

Phenol/chloroform (1:1, v/v)

HPLC system with a SAX column

Procedure:
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Reaction Mixture: Prepare a 50 µL reaction mixture containing 40 mM Tris-HCl (pH 7.4), 1

mM NAD+, and 1 mM UDP-GlcA.[7]

Enzyme Reaction:

Pre-warm the reaction mixture to the assay temperature (e.g., 23°C).

Initiate the reaction by adding the enzyme solution (2-10 µg of total protein).

Incubate for 15 minutes.[7]

Stopping the Reaction: Stop the reaction by adding 50 µL of phenol/chloroform (1:1, v/v) and

vortexing.[7]

Sample Preparation for HPLC:

Centrifuge the mixture to separate the phases.

Carefully collect the upper aqueous phase.

HPLC Analysis:

Analyze the aqueous phase by HPLC on a SAX column to separate and quantify the

product, UDP-xylose.

A standard curve of UDP-xylose should be used for quantification.

Signaling Pathways and Experimental Workflows
D-Galacturonic Acid Catabolic Pathway in Fungi
D-Galacturonic acid is a key carbon source for many fungi. The catabolic pathway involves a

series of enzymatic conversions to intermediates of central metabolism.
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Caption: Fungal catabolic pathway of D-Galacturonic acid.

L-Ascorbic Acid (Vitamin C) Biosynthesis from D-
Galacturonic Acid in Plants
In plants, D-Galacturonic acid derived from pectin degradation can be converted to L-Ascorbic

acid, an essential antioxidant.
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Caption: L-Ascorbic acid biosynthesis from D-Galacturonic acid.
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Experimental Workflow for Enzyme Kinetics
The following diagram illustrates a typical workflow for determining the kinetic parameters of an

enzyme using D-Galacturonic acid hydrate as a substrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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